molecular formula C11H12N2O2 B1592518 Ethyl 2-((4-cyanophenyl)amino)acetate CAS No. 218168-58-2

Ethyl 2-((4-cyanophenyl)amino)acetate

Cat. No.: B1592518
CAS No.: 218168-58-2
M. Wt: 204.22 g/mol
InChI Key: KNUMRMSDANMQRT-UHFFFAOYSA-N
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Description

Ethyl 2-((4-cyanophenyl)amino)acetate is an organic compound with the molecular formula C11H11NO2. It is a derivative of phenylamine and is characterized by the presence of an ethyl ester group and a cyano group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-cyanophenyl)amino)acetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with 4-cyanophenylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-cyanophenyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-((4-cyanophenyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((4-cyanophenyl)amino)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-cyanophenyl)acetate: Similar structure but lacks the amino group.

    Ethyl 2-(4-aminophenyl)acetate: Similar structure but lacks the cyano group.

Uniqueness

Ethyl 2-((4-cyanophenyl)amino)acetate is unique due to the presence of both the cyano and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(4-cyanoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMRMSDANMQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632429
Record name Ethyl N-(4-cyanophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218168-58-2
Record name Ethyl N-(4-cyanophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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